molecular formula C9H15Cl3FN3 B2601396 1-(5-Fluoropyridin-2-yl)piperazine trihydrochloride CAS No. 1707358-75-5

1-(5-Fluoropyridin-2-yl)piperazine trihydrochloride

Cat. No.: B2601396
CAS No.: 1707358-75-5
M. Wt: 290.59
InChI Key: RLNXIZYBBOTQKU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(5-Fluoropyridin-2-yl)piperazine trihydrochloride involves several steps. One common method includes the reaction of 5-fluoropyridine with piperazine in the presence of a suitable solvent and catalyst. The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction. The resulting product is then purified and converted to its trihydrochloride salt form .

Industrial production methods may involve bulk manufacturing processes where the reaction is scaled up, and the product is purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

1-(5-Fluoropyridin-2-yl)piperazine trihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo substitution reactions where the fluorine atom is replaced by other functional groups using reagents like sodium iodide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(5-Fluoropyridin-2-yl)piperazine trihydrochloride is utilized in various scientific research fields, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Researchers use this compound to study its effects on biological systems and its potential as a pharmaceutical agent.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: This compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Fluoropyridin-2-yl)piperazine trihydrochloride involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

1-(5-Fluoropyridin-2-yl)piperazine trihydrochloride can be compared with other similar compounds, such as:

  • 1-(4-Fluoropyridin-2-yl)piperazine
  • 1-(3-Fluoropyridin-2-yl)piperazine
  • 1-(2-Fluoropyridin-2-yl)piperazine

These compounds share similar structures but differ in the position of the fluorine atom on the pyridine ring. This difference can affect their chemical properties and reactivity, making this compound unique in its applications and effects .

Biological Activity

1-(5-Fluoropyridin-2-yl)piperazine trihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C₉H₁₅Cl₃FN₃
  • Molecular Weight : 290.59 g/mol
  • CAS Number : 1707358-75-5
  • Appearance : Off-white to light yellow solid
  • Purity : ≥96.0% (HPLC) .

Biological Activity

This compound exhibits various biological activities, particularly in the realm of cancer research and neuropharmacology.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of piperazine have been shown to exhibit significant cytotoxic effects against various cancer cell lines, including:

  • K562 (chronic myeloid leukemia) : Compounds with piperazine moieties demonstrated varying degrees of inhibition, with some derivatives achieving IC₅₀ values as low as 1.42 µM .
  • T47D (breast cancer) : Similar piperazine derivatives displayed comparable activity against T47D cells, indicating potential for breast cancer treatment .

The presence of fluorine in the pyridine ring is believed to enhance the compound's interaction with biological targets, increasing its potency.

The mechanism through which this compound exerts its biological effects involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival pathways.
  • Receptor Modulation : Interaction with neurotransmitter receptors could contribute to its neuropharmacological effects, potentially influencing mood and anxiety disorders .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:

  • Substituent Effects : The presence of halogen atoms (like fluorine) significantly enhances anticancer activity compared to non-halogenated analogs.
  • Piperazine Ring Modifications : Modifications on the piperazine ring can alter affinity and selectivity towards specific biological targets .

Study 1: Anticancer Efficacy

A study evaluated various piperazine derivatives for their anticancer properties against multiple cell lines. The results indicated that compounds with a fluoropyridine substituent exhibited superior cytotoxicity compared to their non-fluorinated counterparts, suggesting that fluorination plays a critical role in enhancing biological activity .

Study 2: Neuropharmacological Effects

Research has suggested that piperazine derivatives can influence serotonin and dopamine receptor pathways, potentially offering therapeutic benefits for mood disorders. The specific interactions of this compound with these receptors warrant further investigation to elucidate its full pharmacological profile .

Comparative Analysis with Similar Compounds

Compound NameActivity ProfileIC₅₀ Values (µM)
1-(5-Fluoropyridin-2-yl)piperazineAnticancer (K562, T47D)1.42
Piperazine derivative AAnticancer (HeLa)12.67
Piperazine derivative BAnticancer (A549)0.12

Properties

IUPAC Name

1-(5-fluoropyridin-2-yl)piperazine;trihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN3.3ClH/c10-8-1-2-9(12-7-8)13-5-3-11-4-6-13;;;/h1-2,7,11H,3-6H2;3*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLNXIZYBBOTQKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=C(C=C2)F.Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Cl3FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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